molecular formula C13H8Cl2N2O2 B14443905 Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- CAS No. 76664-58-9

Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-

Katalognummer: B14443905
CAS-Nummer: 76664-58-9
Molekulargewicht: 295.12 g/mol
InChI-Schlüssel: BLQUYIHAYMHJRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- is an organic compound with the molecular formula C13H8Cl2N2O2 It is a derivative of benzenamine (aniline) where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is bonded to a 4-nitrophenylmethylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between 3,5-dichloroaniline and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinone derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Quinone derivatives.

    Substitution: Substituted benzenamine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenamine, 3,4-dichloro-
  • Benzenamine, 3,5-dichloro-
  • Benzenamine, N-[(4-nitrophenyl)methylene]-

Uniqueness

Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- is unique due to the presence of both chlorine atoms and the nitrophenylmethylene group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Eigenschaften

CAS-Nummer

76664-58-9

Molekularformel

C13H8Cl2N2O2

Molekulargewicht

295.12 g/mol

IUPAC-Name

N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-5-11(15)7-12(6-10)16-8-9-1-3-13(4-2-9)17(18)19/h1-8H

InChI-Schlüssel

BLQUYIHAYMHJRX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.